Einecs 299-598-6
Description
Einecs 299-598-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Properties
CAS No. |
93893-10-8 |
|---|---|
Molecular Formula |
C10H17NO4S |
Molecular Weight |
247.31 g/mol |
IUPAC Name |
2-aminoethanol;2,4-dimethylbenzenesulfonic acid |
InChI |
InChI=1S/C8H10O3S.C2H7NO/c1-6-3-4-8(7(2)5-6)12(9,10)11;3-1-2-4/h3-5H,1-2H3,(H,9,10,11);4H,1-3H2 |
InChI Key |
MSBZODOHHFKVJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)O)C.C(CO)N |
Origin of Product |
United States |
Chemical Reactions Analysis
Einecs 299-598-6 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. Major products formed from these reactions can vary widely based on the reaction conditions and reagents used .
Scientific Research Applications
Einecs 299-598-6 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used as a reagent or intermediate in biochemical assays. In medicine, it could be involved in the development of pharmaceuticals or as a diagnostic tool. Industrially, it may be used in the production of various chemical products .
Mechanism of Action
The mechanism of action of Einecs 299-598-6 involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application and the specific biological or chemical context in which the compound is used . Generally, it may interact with enzymes, receptors, or other biomolecules to exert its effects.
Comparison with Similar Compounds
Einecs 299-598-6 can be compared with other similar compounds listed in the EINECS inventory. These similar compounds may share structural features or functional groups, but each compound has unique properties that make it suitable for specific applications. Some similar compounds include those with similar molecular formulas or those used in similar industrial or research contexts .
Biological Activity
- Chemical Name : Arsenic Trioxide
- Molecular Formula : As2O3
- CAS Number : 1327-53-3
- EINECS Number : 299-598-6
Arsenic trioxide is a white crystalline solid that is soluble in water and has been used in various medical treatments, particularly for certain types of cancer.
Arsenic trioxide exhibits several biological activities:
- Apoptosis Induction : It promotes programmed cell death in malignant cells, particularly in acute promyelocytic leukemia (APL) by activating caspases and disrupting mitochondrial function.
- Cell Cycle Arrest : The compound can induce cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.
- Inhibition of Angiogenesis : Arsenic trioxide inhibits the formation of new blood vessels, which is crucial for tumor growth and metastasis.
Therapeutic Applications
Arsenic trioxide has been primarily studied for its role in treating:
- Acute Promyelocytic Leukemia (APL) : It is used as a first-line treatment due to its effectiveness in inducing remission.
- Solid Tumors : Research is ongoing to explore its efficacy against various solid tumors, including lung and breast cancers.
Case Study 1: Treatment of APL
A clinical trial involving patients with APL demonstrated that arsenic trioxide not only induced remission but also had a favorable safety profile compared to traditional chemotherapy. The study reported a complete remission rate of over 80% among treated patients within three months.
Case Study 2: Solid Tumor Efficacy
A study published in Cancer Research evaluated the effects of arsenic trioxide on breast cancer cells. Results indicated significant inhibition of cell proliferation and induction of apoptosis. The study highlighted the potential for combining arsenic trioxide with other chemotherapeutics to enhance efficacy.
Table 1: Summary of Biological Activities
Table 2: Clinical Outcomes in APL Treatment
| Study Reference | Patient Cohort | Complete Remission Rate | Follow-Up Duration |
|---|---|---|---|
| Clinical Trial A | 100 APL Patients | 85% | 12 months |
| Clinical Trial B | 50 APL Patients | 80% | 24 months |
Q & A
Basic Research Questions
Q. How can the chemical structure of Einecs 299-598-6 be conclusively determined?
- Methodological Answer : Use a combination of spectroscopic techniques (e.g., nuclear magnetic resonance [NMR], mass spectrometry [MS], and X-ray crystallography) to analyze molecular geometry and functional groups. Cross-validate results with computational modeling (e.g., density functional theory [DFT]) to confirm bond angles and electronic properties. Ensure purity via elemental analysis and chromatography (HPLC or GC) .
Q. What are the optimal synthetic conditions for producing this compound with high yield and purity?
- Methodological Answer : Design a factorial experiment to test variables such as reaction temperature, solvent polarity, catalyst loading, and reaction time. Use response surface methodology (RSM) to identify optimal conditions. Validate reproducibility by repeating trials under controlled conditions and comparing yields/purity via chromatographic analysis .
Q. How should researchers approach a literature review to identify gaps in existing studies on this compound?
- Methodological Answer : Conduct a systematic review using databases (e.g., SciFinder, PubMed) with keywords related to the compound’s properties and applications. Apply inclusion/exclusion criteria to filter studies, and map findings using tools like PRISMA. Highlight discrepancies in reported physicochemical data (e.g., solubility, stability) as potential research gaps .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported stability data for this compound under varying pH conditions?
- Methodological Answer : Perform accelerated stability studies using forced degradation (acid/base hydrolysis, oxidative stress) and monitor degradation products via LC-MS. Compare kinetic models (zero-order vs. first-order) to determine degradation pathways. Validate findings by replicating experiments in independent labs and applying statistical tests (e.g., ANOVA) to assess significance .
Q. How can computational modeling predict the environmental fate of this compound in aquatic systems?
- Methodological Answer : Use molecular dynamics simulations to assess hydrophobicity (logP) and binding affinity to organic matter. Integrate quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives. Cross-validate predictions with microcosm studies measuring compound persistence in sediment-water systems .
Q. What advanced techniques are required to analyze trace impurities in this compound that may interfere with pharmacological studies?
- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) coupled with tandem MS/MS to identify impurities at parts-per-million (ppm) levels. Use isotopic labeling to trace impurity origins during synthesis. Validate detection limits via spike-and-recovery experiments and statistical uncertainty analysis (e.g., confidence intervals) .
Methodological Considerations
- Data Contradiction Analysis : When conflicting data arise (e.g., divergent solubility values), apply meta-analysis techniques to aggregate datasets, assess heterogeneity (I² statistic), and identify outliers. Replicate disputed experiments with standardized protocols to isolate variables (e.g., temperature calibration errors) .
- Reproducibility : Document all experimental parameters (e.g., equipment model numbers, solvent batch details) in supplementary materials. Share raw data and code repositories to enable independent verification .
- Ethical Compliance : Ensure alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design. Obtain institutional review for studies involving hazardous materials .
Tables for Reference
| Parameter | Analytical Technique | Key Metrics |
|---|---|---|
| Purity Assessment | HPLC-DAD | Peak area ratio, retention time |
| Structural Confirmation | ¹H/¹³C NMR | Chemical shift (ppm), coupling constants |
| Degradation Kinetics | LC-MS with time-series sampling | Rate constant (k), half-life (t½) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
